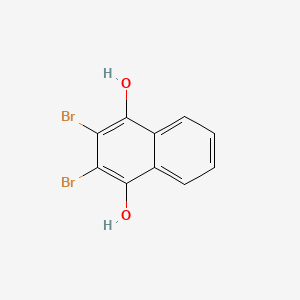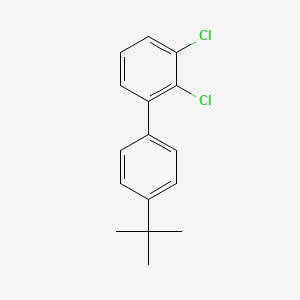
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a dioxasilinane ring, which includes silicon, oxygen, and carbon atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane typically involves the reaction of tert-butyl alcohol with a silicon-containing precursor under controlled conditions. One common method is the reaction of tert-butyl alcohol with dichloromethylsilane in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the dioxasilinane ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high efficiency and yield. The use of flow microreactors has been reported to enhance the synthesis of similar compounds by providing better control over reaction conditions and reducing the formation of by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into silanes.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation may yield silanols, while substitution reactions can produce a variety of functionalized silanes.
Wissenschaftliche Forschungsanwendungen
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in various organic transformations.
Biology: The compound can be used in the development of silicon-based biomaterials and as a tool for studying silicon’s role in biological systems.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a component of medical devices.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties
Wirkmechanismus
The mechanism by which 2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane exerts its effects involves the interaction of its silicon center with various molecular targets. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to participate in a range of chemical reactions. The pathways involved in these reactions often include the formation and cleavage of Si-O and Si-C bonds, which are central to the compound’s reactivity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-tert-Butoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine
- Di-tert-butyl peroxide
- 1,3-Bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea
Uniqueness
2-tert-Butoxy-2-methyl-1,3,2-dioxasilinane is unique due to its dioxasilinane ring structure, which imparts distinct chemical and physical properties. Unlike other similar compounds, it offers a combination of stability and reactivity that makes it suitable for a wide range of applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
142057-94-1 |
|---|---|
Molekularformel |
C8H18O3Si |
Molekulargewicht |
190.31 g/mol |
IUPAC-Name |
2-methyl-2-[(2-methylpropan-2-yl)oxy]-1,3,2-dioxasilinane |
InChI |
InChI=1S/C8H18O3Si/c1-8(2,3)11-12(4)9-6-5-7-10-12/h5-7H2,1-4H3 |
InChI-Schlüssel |
BLGKRCGGBINCKA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)O[Si]1(OCCCO1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Tributyl[(1S)-1-(methoxymethoxy)-3-phenylpropyl]stannane](/img/structure/B12542246.png)
![1-[Difluoro(methylsulfanyl)methyl]naphthalene](/img/structure/B12542253.png)

![(2S)-2-{(2-Fluorophenyl)[(2-methoxyphenyl)sulfanyl]methyl}morpholine](/img/structure/B12542275.png)

![Pyrimido[5,4-d]-1,2,3-triazin-4(3H)-one, 3-hydroxy-](/img/structure/B12542284.png)
![[1,1'-Biphenyl]-2-ol, 3-(2,3,4,5-tetramethylcyclopentadienyl)-](/img/structure/B12542288.png)

![Phosphonic acid, [(hydroxyamino)-3-pyridinylmethyl]-, dimethyl ester](/img/structure/B12542294.png)
![[Carbonyldi(4,1-phenylene)]bis[(4-chlorophenyl)methanone]](/img/structure/B12542298.png)
![Stannane, tributyl[[[1-(2-propenyl)octyl]oxy]methyl]-](/img/structure/B12542299.png)

![1,2-Bis[2-(dimethylethoxysilyl)-5-methoxyphenyl]ethyne](/img/structure/B12542320.png)

